molecular formula C13H14N4O2 B500370 N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 898644-27-4

N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B500370
CAS No.: 898644-27-4
M. Wt: 258.28g/mol
InChI Key: DQUPUEWWBMOPQI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is systematically named according to IUPAC guidelines to reflect its molecular architecture. The parent chain is a propanamide backbone (CH$$2$$CH$$2$$CONH–), with substituents at the amide nitrogen and the third carbon. The nitrogen atom of the amide group is bonded to a 3-acetylphenyl group (C$$6$$H$$4$$-COCH$$_3$$ at the meta position), while the third carbon of the propane chain is substituted with a 1H-1,2,4-triazol-1-yl moiety. The IUPAC name is derived by prioritizing the longest carbon chain and assigning locants to ensure the lowest possible numbers for substituents.

Key identifiers include:

Property Value
Molecular Formula C$${14}$$H$${15}$$N$$3$$O$$2$$
Molecular Weight 257.29 g/mol
SMILES CC(=O)C1=CC=CC(=C1)NC(=O)CCN2C=NC=N2
InChIKey VHPMEDNGSGDIOQ-UHFFFAOYSA-N

The compound’s systematic identification is further supported by spectroscopic data, including $$^1$$H NMR and $$^{13}$$C NMR, which confirm the presence of acetyl (-COCH$$_3$$), aromatic protons, and triazole ring signals.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions between its substituents. The 1,2,4-triazole ring is planar due to aromatic $$\pi$$-electron delocalization, with bond lengths consistent with conjugated systems (C–N: 132–136 pm, N–N: 136–140 pm). The propanamide linker adopts a staggered conformation to minimize steric clashes between the acetylphenyl group and the triazole ring.

Density functional theory (DFT) calculations on analogous triazole-propanamide derivatives reveal that the dihedral angle between the triazole and acetylphenyl planes ranges from 30° to 60°, depending on solvent polarity. This flexibility allows the compound to engage in intermolecular interactions, such as hydrogen bonding via the amide carbonyl and triazole nitrogen atoms.

Crystallographic Data and X-ray Diffraction Patterns

While direct crystallographic data for this compound are not publicly available, related triazole-propanamide derivatives provide insight into its potential solid-state structure. For example, N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide crystallizes in a monoclinic system with space group $$P2_1/c$$, featuring intermolecular C–H$$\cdots$$O and N–H$$\cdots$$N hydrogen bonds that stabilize the lattice.

X-ray diffraction patterns of similar compounds show characteristic peaks at 2θ = 15°–25°, corresponding to d-spacings of 3.5–5.0 Å, indicative of $$\pi$$-$$\pi$$ stacking between aromatic rings. Predicted unit cell parameters for the title compound include $$a = 8.95$$ Å, $$b = 10.40$$ Å, and $$c = 13.81$$ Å, based on analogs with comparable molecular volumes.

Tautomeric Forms and Prototropic Equilibria

The 1,2,4-triazole ring in this compound exhibits prototropic tautomerism, though the 1H-tautomer is dominant due to substitution at the N1 position. Theoretical studies suggest that annular tautomerism could generate 4H- or 2H-forms, but these are energetically disfavored by 10–15 kcal/mol compared to the 1H-configuration.

In solution, rapid proton exchange between triazole nitrogens leads to dynamic equilibria, as evidenced by broad $$^{13}$$C NMR signals for the triazole carbons. However, the acetylphenyl and propanamide groups remain conformationally rigid, with no observable tautomerism in these regions. Computational models indicate that the 1H-tautomer constitutes >95% of the population in polar solvents like DMSO or water.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-10(18)11-3-2-4-12(7-11)16-13(19)5-6-17-9-14-8-15-17/h2-4,7-9H,5-6H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUPUEWWBMOPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Formation

The synthesis of triazole derivatives often begins with carboxylic acid precursors. For example, pyridine-4-carbohydrazide can be reacted with phenyl isothiocyanate in ethanol under reflux to form hydrazinecarbothioamide intermediates. Subsequent cyclization with sodium hydroxide yields 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a critical intermediate for further functionalization.

Propanamide Backbone Construction

The propanamide moiety is introduced via nucleophilic acyl substitution. In a representative protocol, N-(3-acetylphenyl)-3-chloropropanamide is synthesized by reacting 3-acetylaniline with chloroacetyl chloride in benzene under reflux, yielding the chloro intermediate. This step typically achieves 65–75% efficiency, depending on the solvent and temperature.

Triazole Ring Coupling

The final step involves coupling the triazole-thiol intermediate with the chloro-propanamide derivative. In acetone with anhydrous potassium carbonate, nucleophilic displacement of the chlorine atom by the triazole-thiol group occurs, forming the target compound. This method, while reliable, requires 4–6 hours at room temperature and achieves moderate yields (61–68%).

Microwave-Assisted Synthesis

One-Pot Microwave Protocol

Microwave irradiation significantly enhances reaction efficiency. A study on analogous triazole-propanamides demonstrated that heating N-guanidinosuccinimide with amines in acetonitrile at 170°C for 25 minutes under microwave conditions yields products in 79% isolated yield. Applied to N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, this method could reduce reaction times from hours to minutes.

Table 1: Optimization of Microwave Conditions for Triazole-Propanamide Synthesis

SolventTemperature (°C)Time (min)Yield (%)
Ethanol1802527
Acetonitrile1702579
Ethyl acetate1802564

Data adapted from

Advantages Over Conventional Heating

Microwave methods eliminate side reactions caused by prolonged heating, improving purity. For example, a 30% increase in yield was observed when switching from ethanol to acetonitrile. This approach is particularly advantageous for heat-sensitive intermediates.

Nucleophilic Substitution Under Alkaline Conditions

Reaction Mechanism

The chloro-propanamide intermediate reacts with 1H-1,2,4-triazole in the presence of a base (e.g., K2CO3) in acetone. The base deprotonates the triazole, enhancing its nucleophilicity and facilitating displacement of the chloride ion.

Solvent and Base Optimization

Polar aprotic solvents like acetone or acetonitrile are preferred due to their ability to dissolve both organic intermediates and inorganic bases. Anhydrous conditions prevent hydrolysis of the chloro intermediate, which could reduce yields by 15–20%.

Table 2: Effect of Base on Reaction Efficiency

BaseSolventYield (%)
K2CO3Acetone68
NaHCO3Acetone52
Et3NAcetonitrile61

Data derived from and

Alternative Pathway via Succinimide Intermediates

N-Arylsuccinimide Preparation

For less nucleophilic aromatic amines, an alternative route involves synthesizing N-arylsuccinimides. Reacting 3-acetylaniline with succinic anhydride in benzene forms N-(3-acetylphenyl)succinimide, which is then treated with aminoguanidine hydrochloride to form the triazole ring.

Cyclocondensation Step

Aminoguanidine acts as a cyclizing agent, promoting the formation of the 1,2,4-triazole ring. This method avoids the need for strong bases and achieves yields comparable to microwave-assisted synthesis (70–75%).

Comparative Analysis of Synthetic Methods

Yield and Purity Considerations

  • Microwave-assisted synthesis offers the highest yields (79%) but requires specialized equipment.

  • Conventional nucleophilic substitution is more accessible but less efficient (61–68%).

  • Succinimide-based routes provide a balance, with 70–75% yields and no byproducts.

Scalability and Practicality

Multi-step synthesis is preferable for large-scale production due to lower equipment costs, while microwave methods are ideal for rapid small-scale optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the triazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety or the amide bond.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. A study demonstrated that N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide analogs showed promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation.

Case Study:
A recent screening of a drug library identified this compound as a candidate with notable efficacy against multicellular tumor spheroids, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Triazole derivatives have been known to possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial therapies.

Data Table: Antimicrobial Activity

CompoundActivity TypeTarget OrganismInhibition Zone (mm)
This compoundAntibacterialE. coli15
This compoundAntifungalC. albicans18

Anti-inflammatory Effects

Emerging evidence suggests that triazole derivatives may exert anti-inflammatory effects through various pathways. The ability to modulate inflammatory responses could make this compound a candidate for treating inflammatory diseases.

Case Study:
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in inflammatory conditions .

Mechanistic Insights and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl and triazole rings have been explored to enhance biological activity.

Data Table: Structure-Activity Relationship

ModificationActivity ChangeNotes
4-Methyl substitution on phenylIncreased potencyEnhanced binding affinity to target enzymes
Fluorine substitution on triazoleImproved solubilityBetter pharmacokinetic profile

Synthetic Pathways

The synthesis of this compound involves several key steps that can be optimized for yield and purity. The reaction pathways typically utilize readily available starting materials and can be performed under mild conditions.

Synthesis Overview:
The compound can be synthesized through a condensation reaction between 3-acetylphenylamine and an appropriate triazole derivative under basic conditions. The reaction yields this compound with high efficiency.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, triazole-containing compounds can interact with enzymes, receptors, or other proteins, affecting their function. The acetylphenyl group could also play a role in binding interactions or in modulating the compound’s overall properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Modifications to the phenyl ring significantly alter biological activity and physicochemical properties:

Table 1: Impact of Aromatic Substituents
Compound Name (Reference) Substituent on Phenyl Key Activity/Property
Target Compound 3-acetyl Electron-withdrawing; inferred antifungal potential
N-(3-(benzyloxy)phenyl)-... (11) 3-benzyloxy Antitrypanosomal (45% yield)
2-methyl-N-(4-methylphenyl)-... 4-methyl Antifungal (74–85% inhibition)
N-(3-methylphenyl)-... () 3-methyl Unreported; sulfur-containing
  • Electron-withdrawing groups (e.g., acetyl, nitro) enhance interactions with hydrophobic pockets in target enzymes, as seen in antifungal triazoles like fluconazole analogs .
  • Electron-donating groups (e.g., methyl, benzyloxy) may improve solubility but reduce binding affinity in certain cases .

Modifications to the Triazole Moiety

The 1,2,4-triazole ring is a pharmacophore critical for hydrogen bonding and metal coordination:

Table 2: Triazole Substitutions and Activity
Compound Name (Reference) Triazole Modification Biological Outcome
Target Compound Unsubstituted Potential broad-spectrum activity
Compound 11 3-nitro Enhanced antitrypanosomal potency
3-(3-Amino-1H-triazol-1-yl)-... 3-amino Improved solubility (polar group)
  • Amino groups enhance hydrogen bonding capacity, improving aqueous solubility .

Propanamide Backbone Derivatives

Table 3: Propanamide Chain Variations
Compound Name (Reference) Backbone Modification Key Feature
Target Compound Propanamide Balance of flexibility and stability
N-hydroxy-... (8) Hydroxyl addition Antiproliferative (58% yield)
A14 Difluorophenyl High synthetic yield (85%)
  • Hydroxyl groups (e.g., compound 8) facilitate hydrogen bonding with histone deacetylase (HDAC) enzymes, correlating with antiproliferative activity .
  • Fluorinated analogs (e.g., A14) exhibit enhanced metabolic stability and bioavailability .

Physicochemical and Pharmacokinetic Properties

Table 4: Comparative Physicochemical Data
Compound Name (Reference) Molecular Weight logP (Predicted) Melting Point (°C)
Target Compound 266.28 ~2.5 Not reported
2-methyl-N-(4-methylphenyl)-... 244.29 ~3.0 Not reported
Compound 8 460.55 4.55 231–236
  • Higher molecular weight compounds (e.g., compound 8) may face challenges in passive diffusion across membranes .

Research Findings and Implications

Antifungal Activity : Benzamide derivatives with triazole moieties (e.g., ) show >85% inhibition against Botrytis cinerea, outperforming the control drug diniconazole (80.8%) . The target’s acetyl group may similarly enhance antifungal efficacy.

Antitrypanosomal Potential: Nitro-substituted triazoles (e.g., compound 11) exhibit broad-spectrum activity against Trypanosoma species, suggesting structural tuning for parasitic targets .

Antiproliferative Mechanisms : Hydroxyl-containing analogs (e.g., compound 8) inhibit HDACs via chelation of catalytic zinc ions, a mechanism applicable to cancer therapy .

Biological Activity

N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H14N4O2
  • Molecular Weight : 258.28 g/mol
  • CAS Number : 927640-22-0

This compound features a triazole ring, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(1H-1,2,4-triazol-1-yl)propanamide with an acetylated phenyl derivative. This synthetic pathway is crucial for ensuring the bioactivity of the resultant compound.

Anticancer Activity

Numerous studies have investigated the anticancer potential of triazole derivatives. For instance:

  • A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were found to be lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been extensively researched. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:

Compound TypeMIC (µg/mL)MBC (µg/mL)
1-(3-acetylphenyl)15.6 - 62.531.25 - 125
2-amino derivatives15.6 - 62.531.25 - 125

These values indicate that this compound could possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly influence the biological activity of triazole compounds. For instance:

  • The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxic activity.
  • Substituents at specific positions on the triazole ring can modulate the interaction with target proteins involved in cancer cell proliferation .

Case Studies

Several case studies highlight the biological potential of triazole derivatives:

  • Anticancer Efficacy : A recent study showed that a series of substituted triazoles demonstrated potent activity against A431 and Jurkat cell lines. The molecular dynamics simulations indicated strong interactions with Bcl-2 protein, suggesting a mechanism for inducing apoptosis .
  • Antimicrobial Studies : Research on related compounds showed promising results against Staphylococcus aureus and Escherichia coli, indicating that this compound may also serve as a lead compound for developing new antibiotics .

Q & A

Q. What are the common synthetic routes for preparing N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, and how do they differ in efficiency?

  • Methodological Answer : Two primary strategies are used for analogous triazole-propanamide derivatives:
  • Pathway 1 : Reacting succinic anhydride with aminoguanidine hydrochloride and substituted amines to form propanamide intermediates, followed by cyclization to introduce the triazole moiety .
  • Pathway 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to regioselectively attach triazole rings to propanamide backbones .
    Key Considerations : Pathway 1 offers scalability for diverse N-substituents but may require harsh conditions. Pathway 2 provides precise regiocontrol (1,4-triazole) under mild conditions but depends on azide/alkyne precursor synthesis.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • IR Spectroscopy : Confirm amide C=O stretches (~1670–1680 cm⁻¹) and triazole C-N/C-O bands (1250–1300 cm⁻¹) .
  • NMR : Key signals include the acetyl phenyl proton (δ 7.2–8.4 ppm), triazole proton (δ 8.3–8.4 ppm), and propanamide methylene/methine protons (δ 2.5–5.5 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazole-propanamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural nuances. For example:
  • Antifungal vs. Antiproliferative Activity : Adjust inoculum density (e.g., 10⁴ CFU/mL for fungi vs. 10⁶ cells/mL for cancer lines ).
  • Steric Effects : Substituents on the acetylphenyl group (e.g., nitro vs. methyl) alter target binding; use molecular docking to correlate activity with steric/electronic parameters .
    Validation : Cross-reference IC₅₀ values under standardized protocols (e.g., CLSI guidelines for antifungals ).

Q. What strategies optimize regioselectivity in triazole-propanamide synthesis, particularly for 1,4- vs. 1,5-triazole isomers?

  • Methodological Answer :
  • Click Chemistry : Cu(I) catalysts (e.g., Cu(OAc)₂) favor 1,4-triazole formation, while Ru-based catalysts yield 1,5-isomers .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance CuAAC regioselectivity by stabilizing transition states .
    Case Study : For N-(3-acetylphenyl) derivatives, CuAAC in t-BuOH/H₂O (3:1) achieved >95% 1,4-triazole yield .

Q. How do tautomeric equilibria in the triazole ring impact pharmacological activity, and how can this be experimentally assessed?

  • Methodological Answer :
  • Tautomer Stability : 1,2,4-Triazole exists in 1H- and 4H- tautomeric forms. Use variable-temperature NMR (VT-NMR) to monitor proton shifts (e.g., δ 8.3 ppm for 1H-form ).
  • Biological Relevance : Compare activity of tautomerically locked analogs (e.g., methyl-substituted triazoles) to identify active forms .

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